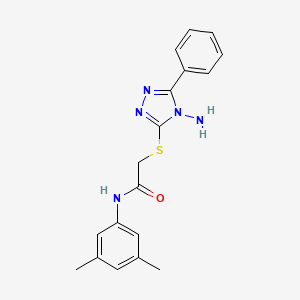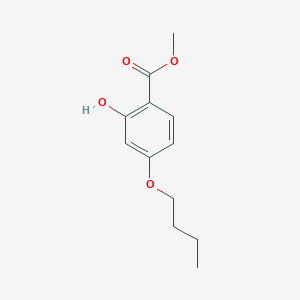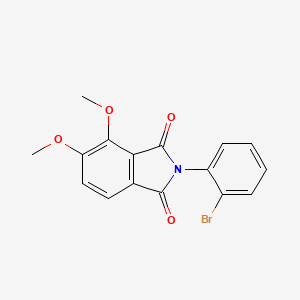![molecular formula C15H21N3O2S B2394342 2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline CAS No. 1396866-97-9](/img/structure/B2394342.png)
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline
カタログ番号 B2394342
CAS番号:
1396866-97-9
分子量: 307.41
InChIキー: RZEDESLBZFWKSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline, also known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various diseases. It was initially developed as an antihistamine but was later found to have neuroprotective properties.
科学的研究の応用
Synthesis and Chemical Properties
- Isoquinolines, including derivatives similar to the compound , are synthesized through reactions with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides, producing specific isoquinolinyl compounds. This method demonstrates the flexibility in modifying isoquinoline structures for various applications (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).
Anticancer Applications
- Isoquinoline derivatives have been evaluated as potential anticancer agents. For example, certain isoquinoline derivatives showed promising antitumor activity when incorporated into targeted delivery systems like transferrin-conjugated liposomes, indicating the potential of isoquinoline structures in cancer treatment (Yang, Yang, Chai, Yang, Lee, Liao, & Teng, 2015).
Use in Solar Cell Technology
- Certain isoquinoline derivatives have been used in dye-sensitized solar cells to improve photoelectric conversion efficiency. This suggests that modifications of the isoquinoline structure can be effectively utilized in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Applications in Synthesis of Other Compounds
- Isoquinoline derivatives play a role in the synthesis of various compounds. For example, they can be used in three-component coupling reactions, indicating their utility as intermediates in complex chemical syntheses (Yadav, Reddy, Yadav, & Gupta, 2008).
Drug Development
- Isoquinolinesulfonamides, structurally related to the compound , have shown potential as inhibitors of human carbonic anhydrases, a key target in drug development for various diseases (Mader, Brynda, Gitto, Agnello, Pachl, Supuran, Chimirri, & Řezáčová, 2011).
特性
IUPAC Name |
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-17(2)21(19,20)16-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8,16H,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEDESLBZFWKSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2394259.png)
![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)
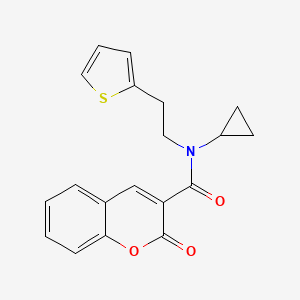
![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)
![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)
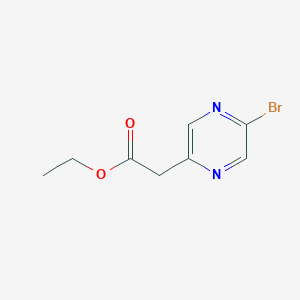
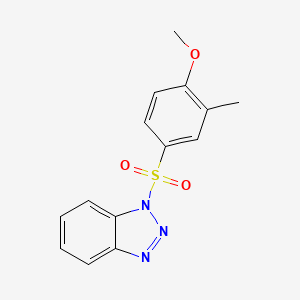
![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)
